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molecular formula C9H8BrN B1337414 6-bromo-5-methyl-1H-indole CAS No. 248602-16-6

6-bromo-5-methyl-1H-indole

Cat. No. B1337414
M. Wt: 210.07 g/mol
InChI Key: DZPFAUCRIATHQM-UHFFFAOYSA-N
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Patent
US08501747B2

Procedure details

A solution of 6-bromo-5-methylindole (1.00 g, 4.75 mmol) in AcOH (150 mL) was treated with NaBH3CN (0.897 g, 14.3 mmol) while maintaining a temperature of −10° C. The mixture was then stirred at RT overnight and concentrated. The resulting residue was treated with aqueous K2CO3, and extracted with DCM (3×100 mL). The combined organic layers were dried over MgSO4, concentrated and purified by column chromatography (0-75% EtOAc/hexanes) to afford 6-bromo-5-methylindoline (13A, 716 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.897 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][C:3]=1[CH3:11].[BH3-]C#N.[Na+]>CC(O)=O>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][NH:8]2)=[CH:4][C:3]=1[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=C2C=CNC2=C1)C
Name
Quantity
0.897 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The resulting residue was treated with aqueous K2CO3
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (0-75% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C2CCNC2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 716 mg
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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